N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]cyclobutanecarboxamide (CAS: 182274-85-7) is a synthetic small molecule characterized by a benzothiazole moiety linked to a phenyl ring, which is further substituted with a cyclobutanecarboxamide group. Key synonyms include ZINC06508573, AC1NHIJD, and SCHEMBL7107437 . Its structure combines the planar benzothiazole system—a common pharmacophore in kinase inhibitors and enzyme modulators—with the strained cyclobutane ring, which may influence conformational flexibility and intermolecular interactions .
Properties
Molecular Formula |
C18H16N2OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H16N2OS/c21-17(12-4-3-5-12)19-14-10-8-13(9-11-14)18-20-15-6-1-2-7-16(15)22-18/h1-2,6-12H,3-5H2,(H,19,21) |
InChI Key |
UKBDKOUUIHMWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-649701 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of WAY-649701 would likely involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This would include optimizing reaction conditions, purifying the final product, and ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
WAY-649701 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of WAY-649701 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
WAY-649701 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CCR8 antagonists.
Biology: Investigated for its role in modulating immune responses by blocking CCR8, which is involved in the recruitment of immune cells to sites of inflammation.
Medicine: Potential therapeutic applications in treating asthma and other inflammatory diseases by inhibiting CCR8-mediated signaling pathways.
Industry: Used in the development of new drugs targeting CCR8 for various inflammatory and immune-related conditions
Mechanism of Action
WAY-649701 exerts its effects by binding to and inhibiting the activity of the C-C chemokine receptor type 8 (CCR8). This receptor is involved in the recruitment and activation of immune cells, particularly in inflammatory responses. By blocking CCR8, WAY-649701 can reduce the migration of immune cells to sites of inflammation, thereby alleviating symptoms associated with inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Containing Carboxamides
AS601245 (1,3-Benzothiazol-2-yl Acetonitrile Derivative)
AS601245, a c-Jun N-terminal kinase (JNK) inhibitor, shares the benzothiazole core but replaces the cyclobutane with a pyrimidinyl-acetonitrile group. The benzothiazole in AS601245 is critical for binding to JNK’s ATP pocket, while the pyrimidine and pyrrolidine substituents enhance selectivity .
N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide
This analog substitutes the cyclobutane with a tetrahydrothiophene ring. The cyclobutane’s rigidity in the main compound may confer distinct binding properties, though experimental data for the latter remains unreported.
Table 1: Comparison of Benzothiazole-Based Carboxamides
Fluorinated Cyclobutanecarboxamides
PF-03654746 and PF-03654764 are fluorinated analogs with pyrrolidinylmethyl groups on the phenyl ring. Fluorination at the cyclobutane and phenyl positions enhances metabolic stability and blood-brain barrier penetration, as demonstrated in their development for neurological targets .
Carboxamides with Heterocyclic Modifications
Their lower potency compared to fluorinated analogs (e.g., PF series) underscores the importance of fluorine and heterocyclic tailoring in optimizing activity.
Physicochemical and Commercial Considerations
- Crystallography and Packing: Tools like SHELX and Mercury CSD enable structural analysis of carboxamides.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18N2OS
- Molecular Weight : 322.4 g/mol
- IUPAC Name : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide
- SMILES Notation : CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC4
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in tumor growth and microbial resistance. The compound exhibits a dual mechanism of action:
- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains like Saccharomyces cerevisiae.
Antitumor Activity
A study evaluated the antitumor efficacy of the compound using both 2D and 3D cell culture models. The results indicated:
| Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| MRC-5 (Normal) | 3.11 ± 0.26 | Not applicable |
The data suggests that while the compound is effective against cancer cells, it also exhibits cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity.
Antimicrobial Activity
The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL |
| Staphylococcus aureus | Y μg/mL |
| Saccharomyces cerevisiae | Z μg/mL |
The compound displayed promising antibacterial activity, with specific derivatives showing enhanced potency compared to standard antibiotics.
Case Studies
In recent studies, this compound was evaluated alongside various other benzothiazole derivatives for their antitumor potential:
- Study on Lung Cancer : The compound was tested on human lung cancer cell lines, revealing that modifications in the benzothiazole moiety significantly influenced its biological activity.
- Antimicrobial Efficacy : A comparative analysis was conducted with known antibiotics, highlighting the potential of this compound as an alternative treatment option for resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
